molecular formula C12H24 B8728116 2,8-Dimethyl-4-methylenenonane

2,8-Dimethyl-4-methylenenonane

Cat. No.: B8728116
M. Wt: 168.32 g/mol
InChI Key: VTEKUEFBVZNXMD-UHFFFAOYSA-N
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Description

Overview of Branched Alkenes in Organic Synthesis and Industrial Chemistry

Branched alkenes, hydrocarbons containing a carbon-carbon double bond and a non-linear carbon chain, are pivotal in both organic synthesis and industrial chemistry. ontosight.aiwikipedia.org Their branched nature imparts distinct physical and chemical properties compared to their linear counterparts, such as lower boiling points and different reactivity patterns. ontosight.ai Industrially, alkenes are fundamental building blocks, primarily produced through the steam cracking of hydrocarbons. wikipedia.orguomustansiriyah.edu.iq This process breaks down larger alkanes into smaller, more valuable alkenes like ethylene (B1197577) and propylene, which are the two most important organic chemicals produced globally by mass. uomustansiriyah.edu.iq

These simple alkenes are the starting materials for a vast array of products, including polymers like polyethylene (B3416737) and polypropylene, which are ubiquitous in packaging and textiles. wikipedia.org Higher branched alkenes are also significant. For instance, they are used as intermediates in the synthesis of polymers, surfactants, and lubricants. ontosight.ai Their branched structure can enhance properties like viscosity index in lubricating oils. ontosight.ai In organic synthesis, the carbon-carbon double bond in branched alkenes is a key functional group, participating in a wide variety of addition reactions. wikipedia.orgmasterorganicchemistry.com This reactivity allows for the introduction of various functional groups, making them versatile intermediates in the construction of more complex molecules. masterorganicchemistry.com

Structural Classification and Systematic Nomenclature of 2,8-Dimethyl-4-methylenenonane

This compound is classified as a branched, acyclic mono-ene. Its chemical formula is C12H24. lookchem.comnih.gov The structure consists of a nine-carbon main chain (nonane) with methyl groups attached at the second and eighth carbon atoms. A methylene (B1212753) group (=CH2) is attached to the fourth carbon of the nonane (B91170) chain, which introduces the carbon-carbon double bond. jove.comdocbrown.infoperiodicchemistry.com

The systematic nomenclature of branched alkenes follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The key steps involve:

Identifying the longest continuous carbon chain that contains the double bond. jove.comdocbrown.infoperiodicchemistry.comopenstax.org

Numbering the carbon atoms in this parent chain, starting from the end that gives the double bond the lowest possible number. jove.comdocbrown.infoperiodicchemistry.comopenstax.org

Identifying and naming the substituent groups attached to the parent chain. jove.comdocbrown.infoperiodicchemistry.comopenstax.org

Assembling the name by listing the substituents in alphabetical order, preceded by their locants (position numbers), followed by the name of the parent alkene. The position of the double bond is indicated by a number before the "-ene" suffix. jove.comdocbrown.infoperiodicchemistry.comopenstax.org

For this compound, the longest carbon chain containing the double bond is a nonene. The numbering starts from the end that gives the methylene group the lower number. The substituents are two methyl groups at positions 2 and 8. The double bond is located at position 4. Therefore, the IUPAC name is this compound. An alternative synonym for this compound is 2-isobutyl-6-methyl-1-heptene. nih.govnist.gov

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C12H24 lookchem.comnih.govnist.gov
Molecular Weight 168.32 g/mol nih.govsimsonpharma.com
CAS Number 7323-15-1 lookchem.comnist.govsimsonpharma.com
IUPAC Name This compound nih.gov
Synonyms 2-Isobutyl-6-methyl-1-heptene nih.govnist.gov

Research Trajectory and Significance of this compound in Chemical Sciences

The research trajectory of this compound appears to be that of a specialized chemical rather than a widely studied compound. It is commercially available as a research chemical, indicating its use in specific laboratory applications. simsonpharma.com

One notable area of research where this compound has been identified is in the development of biofuels. Specifically, it has been mentioned as a product in the synthetic one-pot production of hydrocarbon oil from poly(3-hydroxybutyrate), a biodegradable polymer. lookchem.com This suggests its potential relevance in the broader field of converting biomass into fuel sources. researchgate.netkaust.edu.sapnas.org The production of branched alkanes and alkenes is of interest for biofuels as they can improve fuel properties. pnas.org

Furthermore, this compound has been detected as a volatile organic compound in studies analyzing the chemical profiles of food products. For instance, one study identified it in the volatile profile of chicken meat, where its presence was influenced by the chickens' diet. mdpi.com This indicates its potential as a biomarker in food science and metabolomics, where the unique chemical fingerprints of substances can provide information about their origin or processing. hmdb.ca

While not a central molecule in a large body of dedicated research, the appearance of this compound in these diverse scientific contexts highlights its role as a specific marker and a component in the complex mixtures that are the subject of modern analytical and biotechnological research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

2,8-dimethyl-4-methylidenenonane

InChI

InChI=1S/C12H24/c1-10(2)7-6-8-12(5)9-11(3)4/h10-11H,5-9H2,1-4H3

InChI Key

VTEKUEFBVZNXMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(=C)CC(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for 2,8 Dimethyl 4 Methylenenonane

Catalytic Synthesis Routes and Mechanistic Considerations

Catalytic routes, particularly those involving the oligomerization of smaller alkenes, represent the most prominent and efficient methods for the synthesis of 2,8-dimethyl-4-methylenenonane. These processes offer high selectivity and control over the final product structure.

Oligomerization Strategies for Alkene Production

The primary catalytic strategy for producing this compound is the dimerization of 4-methylpent-1-ene. google.com Oligomerization is a process where monomer units are linked to form a larger molecule with a repeating structural unit, known as an oligomer. numberanalytics.com In the context of this compound synthesis, this involves the controlled reaction of two 4-methylpent-1-ene molecules.

This dimerization falls under the broader category of olefin oligomerization, a critical industrial process for producing a range of products from light hydrocarbon feedstocks. nih.govresearchgate.net The resulting oligomers, in this case, a C12 branched alkene, are valuable as precursors for polymers and other specialty chemicals. researchgate.netnih.gov The mechanism generally proceeds through the activation of the alkene by a catalyst, followed by the insertion of a second alkene molecule and subsequent termination to release the dimer and regenerate the catalyst.

Role of Specific Catalyst Systems in this compound Formation

The choice of catalyst is paramount in directing the oligomerization of 4-methylpent-1-ene to selectively form this compound. Research has highlighted the efficacy of specific transition metal catalyst systems.

A notable catalyst system involves the use of hafnium-based complexes. For instance, a patent discloses the use of (indenyl)(tetramethylcyclopentadienyl)hafnium dimethyl as a catalyst component in the oligomerization of 4-methylpent-1-ene to produce a product mixture containing this compound. google.comCurrent time information in Bangalore, IN. These metallocene-based catalysts are known for their high activity and ability to control the regioselectivity and stereoselectivity of the polymerization or oligomerization reaction. Current time information in Bangalore, IN.

The general mechanism for such metallocene-catalyzed olefin oligomerization involves the formation of a cationic active species from the metallocene precursor. This active species coordinates with a monomer unit (4-methylpent-1-ene), which then inserts into the metal-alkyl bond. A second monomer unit subsequently inserts, and the process is terminated through a β-hydride elimination step, which releases the dimer product (this compound) and regenerates the active catalyst. The structure of the ligand framework around the metal center, in this case, indenyl and tetramethylcyclopentadienyl, plays a crucial role in influencing the reaction pathway and the structure of the resulting oligomer. Current time information in Bangalore, IN.

Non-Catalytic Approaches in the Preparation of this compound

While catalytic methods are predominant, non-catalytic approaches for alkene dimerization exist, primarily through thermal or photochemical means. Thermal dimerization, for instance, can occur at high temperatures and pressures, often proceeding through a free-radical mechanism or concerted pericyclic reactions like the ene reaction. numberanalytics.comresearchgate.net Photochemical dimerization involves the use of light to excite the alkene molecules, leading to the formation of cyclobutane (B1203170) derivatives via [2+2] cycloaddition, which may then undergo further rearrangement. numberanalytics.comacs.org

However, the available scientific literature does not provide specific examples of the successful synthesis of this compound through dedicated non-catalytic methods. These methods generally lack the selectivity of catalytic routes and often lead to a complex mixture of products, making the isolation of a specific isomer like this compound challenging. The high temperatures required for thermal methods could also lead to undesirable side reactions such as cracking and isomerization. nist.gov Therefore, for the specific synthesis of this compound, catalytic strategies are overwhelmingly favored.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of this compound. Key parameters that are typically manipulated include temperature, pressure, reaction time, and the ratio of catalyst to monomer.

For metallocene-catalyzed oligomerizations, the temperature can influence both the activity of the catalyst and the selectivity towards different oligomers. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts or catalyst decomposition. numberanalytics.com The concentration of the monomer and the catalyst loading are also critical factors.

An example of an oligomerization reaction producing this compound uses a specific hafnium-based catalyst. The conditions for this reaction are detailed in the table below. Current time information in Bangalore, IN.

ParameterValue
Catalyst (indenyl)(tetramethylcyclopentadienyl)hafnium dimethyl
Co-catalyst M2HTH-D4, tri-n-octyl aluminum
Monomer 4-methylpent-1-ene
Solvent Methylcyclohexane (MCH)
Reaction Oligomerization

This table is based on an example of an oligomerization reaction that produces a mixture containing this compound. The specific yield for this compound was not detailed in the provided source. Current time information in Bangalore, IN.

Further optimization would involve systematically varying these parameters to determine the optimal conditions for maximizing the yield of this compound while minimizing the formation of other oligomers and polymers.

Spectroscopic Characterization and Structural Elucidation of 2,8 Dimethyl 4 Methylenenonane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. bhu.ac.in By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.

The ¹H NMR spectrum of 2,8-dimethyl-4-methylenenonane is predicted to exhibit several distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons, with those nearer to the electron-withdrawing double bond expected to appear at a lower field (higher ppm).

The most downfield signals are anticipated to be from the two vinylic protons of the methylene (B1212753) group (=CH₂), appearing as singlets due to the absence of adjacent protons. The allylic protons on the carbon adjacent to the double bond would also be shifted downfield, albeit to a lesser extent than the vinylic protons. The remaining aliphatic protons would appear at higher fields, with their multiplicity determined by the number of neighboring protons, following the n+1 rule.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
=CH₂4.6 - 4.8s2H
-CH₂-C=1.9 - 2.1t2H
-CH(CH₃)₂ (at C2 and C8)1.5 - 1.7m2H
-CH₂- (at C6 and C7)1.2 - 1.4m4H
-CH(CH₃)₂ (at C2 and C8)0.8 - 0.9d12H
-CH₂- (at C5)1.2 - 1.4t2H

Note: Predicted values are based on standard chemical shift tables and may vary from experimental values. pdx.edu

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in Due to the symmetry in this compound, some carbon atoms are chemically equivalent and will produce a single signal. The spectrum is predicted to show a total of eight distinct signals. The carbon atoms of the double bond are expected to have the largest chemical shifts, typically in the range of 100-150 ppm for alkenes. libretexts.org The quaternary carbon of the double bond will be more downfield than the methylene carbon. The aliphatic carbons will resonate at higher fields (lower ppm values).

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C4~150
=CH₂~110
C3, C5~38
C2, C8~28
C1, C9, and methyls on C2, C8~22
C6~39
C7~29

Note: Predicted values are based on standard chemical shift tables and may vary from experimental values. caspre.canmrdb.org A reference spectrum is available on SpectraBase. nih.gov

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. jove.com The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight of 168.32 g/mol . nih.gov

The fragmentation of branched alkanes and alkenes in mass spectrometry is often characterized by cleavage at the points of branching to form stable carbocations. ic.ac.ukyoutube.com For this compound, the fragmentation pattern is expected to be complex. Data from the NIST Mass Spectrometry Data Center indicates prominent peaks at m/z 56, 43, and 69. nih.gov The formation of these fragments can be rationalized by various cleavage pathways, including allylic cleavage, which is a common fragmentation route for alkenes. jove.com

Key Fragmentation Data for this compound

m/zInterpretation
168Molecular Ion ([C₁₂H₂₄]⁺)
69Likely due to allylic cleavage and loss of a C₇H₁₅ radical
56Could correspond to a C₄H₈⁺ fragment
43Likely a C₃H₇⁺ fragment (isopropyl cation)

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is invaluable for identifying the functional groups present in a molecule. nih.govacs.org

The IR spectrum of this compound is expected to show characteristic absorption bands for the alkene and alkane moieties. caspre.canist.gov A vapor phase IR spectrum is available on SpectraBase. nih.gov Key expected absorptions include:

=C-H stretch: A medium intensity band around 3080 cm⁻¹ for the vinylic C-H bonds. youtube.com

C-H stretch (alkane): Strong bands in the region of 2850-2960 cm⁻¹ due to the stretching of C-H bonds in the methyl and methylene groups. uc.edu

C=C stretch: A medium intensity band around 1640-1680 cm⁻¹ corresponding to the carbon-carbon double bond stretch. youtube.com

=C-H bend: A strong out-of-plane bending vibration around 890 cm⁻¹, which is characteristic of a 1,1-disubstituted (geminal) alkene. nist.gov

Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov The C=C stretching vibration in alkenes, which can sometimes be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. cdnsciencepub.com Similarly, the symmetric C-H stretching vibrations of methyl and methylene groups are typically more prominent in the Raman spectrum. nih.govacs.org

Advanced Spectroscopic Techniques for Isomeric and Stereochemical Differentiation

While 1D NMR provides significant structural information, complex molecules or mixtures of isomers may require more advanced techniques for complete characterization. Two-dimensional (2D) NMR experiments are particularly useful in this regard.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity of the carbon chain in this compound.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing unambiguous C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together the entire molecular structure.

These advanced methods would be instrumental in distinguishing this compound from its various structural isomers, such as those with different branching patterns or different positions of the double bond.

Computational Chemistry and Theoretical Investigations of 2,8 Dimethyl 4 Methylenenonane

Quantum Chemical Calculations of Electronic Structure and Energetics

No specific studies detailing the quantum chemical calculations of the electronic structure and energetics of 2,8-Dimethyl-4-methylenenonane have been identified. Such a study would typically involve the use of methods like Density Functional Theory (DFT) or ab initio calculations to determine properties such as molecular orbital energies, electron density distribution, and thermodynamic stability. Without dedicated research on this compound, data tables for parameters like HOMO-LUMO gap, dipole moment, and heat of formation cannot be generated.

Molecular Dynamics Simulations for Conformational Analysis

There is no available research that has conducted molecular dynamics simulations specifically for this compound. This type of investigation is crucial for understanding the conformational landscape of the molecule, including identifying the most stable conformers and the energy barriers between them. Consequently, no data on dihedral angle distributions or potential energy surfaces for this compound can be presented.

Reaction Mechanism Predictions Using Computational Models

Predictive studies on the reaction mechanisms of this compound using computational models are absent from the scientific literature. Research in this area would involve mapping potential energy surfaces for various reactions, identifying transition states, and calculating activation energies to predict the most likely reaction pathways. Without such studies, no specific reaction mechanisms or their associated energetic data can be detailed.

Structure-Reactivity Relationships from Theoretical Perspectives

A theoretical analysis of the structure-reactivity relationships for this compound has not been documented. This subsection would rely on the computational data from the preceding sections to establish correlations between the molecule's structural and electronic features and its chemical reactivity. In the absence of foundational computational research, a meaningful discussion on these relationships cannot be constructed.

Reactivity and Transformational Chemistry of 2,8 Dimethyl 4 Methylenenonane

Functionalization Reactions of the Methylenenonane Moiety

The double bond in 2,8-dimethyl-4-methylenenonane is the focal point for numerous addition reactions that allow for the introduction of diverse functional groups, thereby transforming the hydrocarbon backbone into more complex molecular architectures.

Catalytic hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across the C=C double bond. This reaction is a highly efficient method for producing organosilicon compounds. The process is typically catalyzed by transition metal complexes, with platinum, rhodium, and palladium catalysts being common. libretexts.org For trisubstituted alkenes like this compound, the regioselectivity of the addition is influenced by both electronic and steric factors. In many cases, particularly with terminal alkenes, the reaction follows an anti-Markovnikov pathway, where the silyl (B83357) group attaches to the less substituted carbon atom. chemrxiv.org Manganese-based catalysts have also emerged as a sustainable alternative for achieving anti-Markovnikov hydrosilylation. chemrxiv.org

The expected major product from the hydrosilylation of this compound would be the one where the silyl group adds to the terminal methylene (B1212753) carbon, and the hydrogen atom adds to the more substituted C4 carbon.

Table 1: Expected Products of Catalytic Hydrosilylation
ReactantsCatalyst TypeExpected Major Product
This compound + HSiR₃ (e.g., HSiCl₃)Platinum, Rhodium, or Manganese Complexes(2,8-Dimethylnonan-4-yl)methyl)trichlorosilane

Ozonolysis is a powerful method for the oxidative cleavage of a C=C double bond, resulting in the formation of two separate carbonyl-containing fragments. masterorganicchemistry.com The reaction proceeds in two steps: first, the reaction of the alkene with ozone (O₃) at low temperatures to form an unstable intermediate called an ozonide, followed by a workup step to yield the final products. masterorganicchemistry.com

The nature of the products is determined by the type of workup employed.

Reductive Workup : Using agents like dimethyl sulfide (B99878) (DMS) or zinc dust and water cleaves the ozonide to produce aldehydes and/or ketones. For this compound, this would yield 2,8-dimethylnonan-4-one and formaldehyde.

Oxidative Workup : Using hydrogen peroxide (H₂O₂) results in the formation of ketones and/or carboxylic acids. masterorganicchemistry.com In this case, the ketone product would be the same (2,8-dimethylnonan-4-one), but the single-carbon fragment would be oxidized to carbonic acid (which decomposes to carbon dioxide and water).

Studies on the ozonolysis of similar structures, such as methylenecyclohexane, have shown the formation of the expected ketone (cyclohexanone) and other secondary products depending on the reaction conditions. nih.govcdnsciencepub.com

Table 2: Expected Products of Ozonolysis
ReagentsWorkup TypeExpected Products
1. O₃ 2. (CH₃)₂S or Zn/H₂OReductive2,8-Dimethylnonan-4-one and Formaldehyde
1. O₃ 2. H₂O₂Oxidative2,8-Dimethylnonan-4-one and Carbon Dioxide

Hydroformylation, also known as the oxo process, is a significant industrial reaction that introduces a formyl group (-CHO) and a hydrogen atom across an alkene's double bond to produce aldehydes. The reaction requires syngas (a mixture of carbon monoxide and hydrogen) and is catalyzed by transition metal complexes, most commonly rhodium or cobalt. rsc.org For unsymmetrical alkenes, the reaction can yield a mixture of linear and branched aldehyde isomers. With 1,1-disubstituted alkenes, the reaction tends to produce the anti-Markovnikov (linear) product. nih.govresearchgate.net The regioselectivity can be controlled by the choice of catalyst, ligands, and reaction conditions. morressier.comacs.org

Applying this to this compound, two regioisomeric aldehydes are possible. The sterically less hindered product, where the formyl group adds to the terminal methylene carbon, is generally favored.

Table 3: Potential Products of Hydroformylation
ReactantsCatalyst TypePotential Products
This compound + CO/H₂Rhodium or Cobalt Complexes2-(2,8-Dimethylnonan-4-yl)acetaldehyde (linear/anti-Markovnikov)
2,2,8-Trimethyl-4-nonanal (branched/Markovnikov)

Hydroamination is the addition of an N-H bond of an amine across a C=C double bond, providing a direct route to substituted amines. This reaction is atom-economical but can be challenging for unactivated alkenes and often requires a catalyst. nih.gov Catalysts based on late transition metals, rare-earth metals, and alkali metals have been developed. nih.govlibretexts.org The regioselectivity can be controlled to favor either Markovnikov or anti-Markovnikov products depending on the catalytic system. acs.org For sterically hindered alkenes, catalyst design is crucial to overcome unfavorable steric interactions. libretexts.orgresearchgate.net

For this compound, intermolecular hydroamination could yield two possible regioisomers. The Markovnikov product would result from the formation of the more stable tertiary carbocation-like intermediate, while anti-Markovnikov addition is also achievable with specific catalysts. acs.orgacs.org

Table 4: Potential Products of Hydroamination
ReactantsAddition TypePotential Product
This compound + R₂NHMarkovnikovN,N,2,8-Tetramethylnonan-4-amine
This compound + R₂NHAnti-Markovnikov1-(2,8-Dimethylnonan-4-yl)-N,N-dialkylmethanamine

Sulfonation: The addition of a sulfonyl group to the alkene can be achieved through radical-mediated hydrosulfonylation. Modern methods often employ visible-light photoredox catalysis to generate sulfonyl radicals from sources like sodium sulfinates or sulfinic acids. rsc.orgorganic-chemistry.org These reactions typically proceed with high anti-Markovnikov regioselectivity for a wide range of unactivated alkenes, including trisubstituted ones. organic-chemistry.org This would result in the sulfonyl group adding to the terminal methylene carbon of this compound.

Halogenation: The reaction of alkenes with halogens (e.g., Br₂ or Cl₂) results in the addition of two halogen atoms across the double bond to form a vicinal dihalide. chemistrysteps.com The reaction proceeds through a cyclic halonium ion intermediate. chemistrysteps.comlibretexts.org This intermediate is then attacked by a halide ion from the opposite face, leading to a stereospecific anti-addition of the two halogen atoms. lumenlearning.comlibretexts.org For this compound, this would produce 4-(bromomethyl)-4-bromo-2,8-dimethylnonane. When unsymmetrical interhalogens (e.g., I-Cl) are used, the more electrophilic halogen (I) forms the halonium ion, and the more nucleophilic halide (Cl⁻) attacks the more substituted carbon. organicchemistrytutor.com

Table 5: Expected Products of Sulfonation and Halogenation
ReactionReagentsExpected Major Product
HydrosulfonylationRSO₂Na, Photocatalyst, Light1-((2,8-Dimethylnonan-4-yl)methyl)sulfonylbenzene (or other R-group)
HalogenationBr₂ in CCl₄4-(Bromomethyl)-4-bromo-2,8-dimethylnonane

Hydrohalogenation: This reaction involves the electrophilic addition of a hydrogen halide (HX, where X = Cl, Br, I) across the double bond. The reaction follows Markovnikov's rule, which states that the proton adds to the carbon atom that already has the greater number of hydrogen atoms, leading to the formation of the most stable carbocation intermediate. wikipedia.orgchemistrysteps.commasterorganicchemistry.com For this compound, protonation of the terminal methylene carbon generates a stable tertiary carbocation at the C4 position. Subsequent attack by the halide ion yields the tertiary haloalkane as the major product. libretexts.org

Hydroboration-Oxidation: This is a two-step process that achieves the anti-Markovnikov hydration of an alkene. libretexts.org In the first step (hydroboration), borane (B79455) (BH₃) adds across the double bond in a concerted, syn-addition manner. chemistrysteps.comlibretexts.org Steric and electronic factors direct the boron atom to bond to the less substituted carbon (the methylene carbon) and the hydrogen to the more substituted carbon (C4). chemistrysteps.comwvu.edu In the second step (oxidation), the organoborane intermediate is treated with hydrogen peroxide and a base (e.g., NaOH), which replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. masterorganicchemistry.com The net result is the formation of a primary alcohol. wvu.edu

Table 6: Expected Products of Hydrohalogenation and Hydroboration-Oxidation
ReactionReagentsAddition RuleExpected Major Product
HydrohalogenationHBrMarkovnikov4-Bromo-2,8-dimethyl-4-methylnonane
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOHAnti-Markovnikov(2,8-Dimethylnonan-4-yl)methanol

Epoxidation and Cycloaddition Reactions (e.g., Diels-Alder)

Epoxidation: The carbon-carbon double bond in this compound is susceptible to epoxidation. This reaction typically involves an oxidizing agent, such as a peroxy acid (e.g., m-CPBA), to form an epoxide ring. The reaction is generally stereospecific. While specific studies on this compound are not available, the epoxidation of non-allylic olefins is a well-established process in synthetic organic chemistry. google.com The presence of bulky isopropyl groups at the 2 and 8 positions might sterically hinder the approach of the oxidizing agent to the double bond, potentially affecting the reaction rate.

Cycloaddition Reactions (e.g., Diels-Alder): The Diels-Alder reaction is a powerful tool for forming six-membered rings through a concerted [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.orgyoutube.comyoutube.com In the context of this compound, it would act as the dienophile. For a successful Diels-Alder reaction, the dienophile is often substituted with electron-withdrawing groups to lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. youtube.com

Given that this compound is an unactivated alkene with electron-donating alkyl groups, its reactivity as a dienophile in a standard Diels-Alder reaction would likely be low. The reaction would probably require high temperatures or the use of a Lewis acid catalyst to proceed efficiently. No specific examples of Diels-Alder reactions involving this compound have been documented in the provided search results.

A hypothetical Diels-Alder reaction is presented below:

ReactantsConditionsProduct (Hypothetical)
This compound + ButadieneHigh Temperature/Pressure4-Isobutyl-4-(2-methylpropyl)cyclohexene
This compound + CyclopentadieneLewis Acid CatalystSubstituted norbornene derivative

Oligomerization and Polymerization Behavior of this compound

The terminal alkene of this compound can undergo oligomerization and polymerization under suitable catalytic conditions. These processes involve the linking of multiple monomer units.

Oligomerization: This process forms short-chain polymers (oligomers). For α-olefins, oligomerization can be achieved using various catalysts, including Group 4 metallocene catalysts activated by cocatalysts like methylaluminoxane (B55162) (MAO). unina.it The structure of the resulting oligomers would depend on the catalyst system and reaction conditions.

Polymerization: Polymerization of this compound would lead to the formation of a high molecular weight polymer. Ziegler-Natta or metallocene catalysts are typically employed for the polymerization of α-olefins. The bulky side chains of this compound would likely result in a polymer with a high degree of branching, influencing its physical properties such as crystallinity and melting point. There is no specific literature found detailing the polymerization of this particular monomer.

ProcessCatalyst System (Example)Potential Product Characteristics
Oligomerization(nBuCp)2ZrCl2 / MAOMixture of dimers, trimers, and higher oligomers. unina.it
PolymerizationZiegler-Natta CatalystAmorphous or semi-crystalline polymer with branched side chains

Acid-Catalyzed and Radical Reactions Involving this compound

Acid-Catalyzed Reactions: The double bond in this compound is reactive towards electrophiles in the presence of an acid catalyst. The reaction proceeds via the formation of a carbocation intermediate. According to Markovnikov's rule, the proton from the acid will add to the less substituted carbon of the double bond (the methylene carbon), leading to the formation of a more stable tertiary carbocation at the 4-position. This carbocation can then be attacked by a nucleophile.

Hydration: In the presence of aqueous acid, the carbocation will be attacked by water, leading to the formation of an alcohol (2,8-dimethylnonan-4-ol).

Addition of HX: Reaction with hydrogen halides (e.g., HBr) will result in the formation of the corresponding haloalkane.

Radical Reactions: Radical addition to the double bond can also occur. In contrast to acid-catalyzed addition, the anti-Markovnikov product is often favored in radical additions, especially with HBr in the presence of peroxides. In this case, the bromine radical would add to the less substituted carbon, and the subsequent hydrogen abstraction would yield the terminal bromide.

Reaction TypeReagentsMajor Product (Predicted)
Acid-Catalyzed HydrationH₂O, H₂SO₄ (cat.)2,8-Dimethylnonan-4-ol
Acid-Catalyzed HydrobrominationHBr4-Bromo-2,8-dimethylnonane
Radical HydrobrominationHBr, ROOR1-Bromo-4-(isobutylmethyl)-2-methylheptane (rearranged)

Biological Context and Environmental Relevance of 2,8 Dimethyl 4 Methylenenonane

Microbial Production and Biosynthetic Pathways (e.g., Pseudomonas fluorescens ALEB 7B)

Certain microorganisms are capable of synthesizing 2,8-Dimethyl-4-methylenenonane. Notably, the bacterium Pseudomonas fluorescens ALEB 7B has been identified as a producer of this compound. While the complete biosynthetic pathway in this organism has not been fully elucidated in publicly available literature, the production of branched-chain hydrocarbons in bacteria typically involves the modification of fatty acid synthesis.

The biosynthesis of such compounds often begins with precursors from central metabolism, which are elongated and modified by a series of enzymes. For branched hydrocarbons, the pathway may incorporate branched-chain amino acid degradation products as starter units or involve methyltransferases that add methyl groups to the growing hydrocarbon chain. The introduction of the methylene (B1212753) group (a carbon-carbon double bond at a terminal position) is a critical step, likely catalyzed by a specialized desaturase or a terminal olefin-forming enzyme. Further research into the genome and enzyme systems of Pseudomonas fluorescens ALEB 7B is needed to fully characterize the specific enzymatic reactions leading to the formation of this compound.

Occurrence in Natural Products and Plant Metabolomes (e.g., Melissa officinalis oil)

In addition to its microbial origins, this compound has been reported as a component of the essential oil of Melissa officinalis, commonly known as lemon balm. Essential oils are complex mixtures of volatile compounds produced by plants, and they play various roles in plant defense, attraction of pollinators, and as metabolic byproducts.

The presence of this compound in Melissa officinalis oil suggests that this plant possesses the necessary enzymatic machinery for its synthesis. The biosynthetic route in plants is likely to be similar in principle to that in microbes, starting from fatty acid precursors. However, the specific enzymes and regulatory mechanisms are expected to be plant-specific. The occurrence of this compound in the plant metabolome highlights the diversity of natural products and the potential for discovering novel biochemical pathways.

It is important to note that while this compound has been identified in Melissa officinalis oil, it is not typically listed among the major constituents in many publicly available chemical analyses of this essential oil. The composition of essential oils can vary significantly depending on factors such as plant chemotype, geographical location, harvest time, and extraction method.

Ecological Role and Inter-organismal Interactions Mediated by this compound

Volatile organic compounds like this compound often function as semiochemicals, which are signaling molecules that mediate interactions between organisms. In the context of its microbial and plant origins, this compound is suggested to play a role in inter-organismal communication.

Branched and unsaturated hydrocarbons are known to be important components of insect cuticular hydrocarbons and pheromones, influencing behaviors such as mating, aggregation, and trail-following. The release of this compound by Pseudomonas fluorescens or Melissa officinalis could, therefore, influence the behavior of insects and other organisms in their vicinity. For instance, it might act as an attractant for specific herbivores or their natural enemies, or it could have repellent or antimicrobial properties, thus contributing to the defense of the producing organism.

The specific ecological functions of this compound are an active area of research. Understanding its role in mediating these interactions is crucial for a comprehensive view of the chemical ecology of the systems in which it is found.

Environmental Fate and Degradation Pathways of Branched Alkenes

The environmental persistence and degradation of this compound are influenced by its chemical structure as a branched alkene. Alkenes, in general, can be subject to various degradation processes in the environment, including microbial degradation and atmospheric oxidation.

Microbial degradation is a primary pathway for the breakdown of hydrocarbons in soil and water. Numerous bacteria and fungi possess the enzymatic machinery to metabolize alkanes and alkenes. The degradation of branched-chain alkanes can sometimes be slower than that of their straight-chain counterparts due to steric hindrance at the branching points, which can affect enzyme accessibility. However, microorganisms have evolved diverse strategies to overcome these challenges. The initial step in the aerobic degradation of alkanes and alkenes often involves the oxidation of the molecule by monooxygenase or dioxygenase enzymes. This introduces oxygen, making the compound more water-soluble and susceptible to further breakdown through pathways such as β-oxidation. Under anaerobic conditions, different activation mechanisms, such as addition to fumarate, can initiate the degradation process.

In the atmosphere, alkenes can be degraded by reaction with hydroxyl radicals (•OH), ozone (O3), and nitrate (B79036) radicals (NO3•). These reactions lead to the formation of various oxygenated products, contributing to the formation of secondary organic aerosols. The presence of the double bond in this compound makes it more reactive in the atmosphere compared to a corresponding saturated alkane.

Applications in Advanced Materials and Industrial Chemical Processes

Utilization of 2,8-Dimethyl-4-methylenenonane in Poly Alpha-Olefin (PAO) Synthesis

Poly Alpha-Olefins (PAOs) are synthetic hydrocarbons that are widely used as high-performance lubricants. The properties of PAOs are highly dependent on the structure of the olefin monomers used in their synthesis. While linear alpha-olefins are common feedstocks, the incorporation of branched olefins such as this compound can offer specific advantages. The branching in the monomer can lead to PAOs with a lower pour point and a higher viscosity index, which are desirable characteristics for lubricants operating over a wide temperature range.

The synthesis of PAOs from branched olefins like this compound would typically involve an oligomerization process using a catalyst, such as a Lewis acid or a metallocene complex. The catalyst facilitates the linking of the monomer units to form dimers, trimers, and higher oligomers that constitute the base oil. The specific structure of this compound would influence the polymerization kinetics and the final properties of the PAO. For instance, the steric hindrance around the double bond might affect the rate of polymerization and the degree of oligomerization.

While detailed research findings specifically on the use of this compound in PAO synthesis are not extensively documented in publicly available literature, the general principles of using branched olefins suggest that it could be a valuable co-monomer to modify the properties of PAOs.

Integration into Specialty Lubricants and Functional Fluids

Beyond its potential role in PAO synthesis, this compound could be integrated into specialty lubricants and functional fluids. Its high boiling point and thermal stability, characteristic of highly branched hydrocarbons, would be advantageous in high-temperature applications. The presence of the double bond also allows for further functionalization, which can be exploited to introduce polar groups that enhance lubricity or additive compatibility.

For example, the double bond in this compound can be a site for reactions such as epoxidation or hydroformylation, leading to the introduction of oxygen-containing functional groups. These modifications can improve the oil's affinity for metal surfaces, providing better wear protection. Furthermore, the branched structure can contribute to good low-temperature fluidity, a critical property for hydraulic fluids and gear oils used in cold climates.

Role as an Intermediate in the Production of Hydrocarbon Oils and Value-Added Chemicals

The reactivity of the double bond in this compound makes it a versatile intermediate for the synthesis of a variety of hydrocarbon oils and other valuable chemicals. Hydrogenation of this compound would yield the corresponding saturated alkane, 2,8-dimethyl-4-methylnonane, which could be used as a high-density fuel component or a solvent with specific properties.

Furthermore, the olefin can undergo various addition reactions. For instance, alkylation reactions using this compound as the alkylating agent could be employed to produce detergents or other surfactants. The branched alkyl chain would provide good solubility in organic media.

The table below summarizes some potential reactions and the resulting value-added chemicals that could be derived from this compound.

ReactionReagentsProduct ClassPotential Applications
HydrogenationH₂/Catalyst (e.g., Pt, Pd)Saturated HydrocarbonHigh-density fuel, specialty solvent
HydroformylationCO, H₂/Catalyst (e.g., Co, Rh)Aldehyde, AlcoholPlasticizers, surfactants
AlkylationAromatic compound/Acid catalystAlkylated AromaticDetergent intermediates, lubricant additives
EpoxidationPeroxy acidEpoxideReactive intermediate, coating precursor

Considerations for Industrial Scale-Up and Process Engineering of this compound Production

The industrial-scale production of a specific branched olefin like this compound presents several process engineering challenges. A likely synthesis route would involve the oligomerization of smaller, readily available olefins such as isobutylene (B52900) and 1-butene, followed by separation and purification of the desired C12 isomer. uni-pannon.hu

Key considerations for the scale-up of this process include:

Catalyst Selection and Optimization: The choice of catalyst is crucial for achieving high selectivity towards the desired this compound isomer and minimizing the formation of other C12 olefins and higher oligomers. Solid acid catalysts, such as zeolites or supported heteropoly acids, are often employed in such reactions. researchgate.net

Reactor Design and Operation: The reaction is typically carried out in a fixed-bed reactor. The operating conditions, including temperature, pressure, and feed composition, need to be carefully controlled to maximize the yield of the target product and ensure long-term catalyst stability.

Separation and Purification: The product stream from the reactor will be a complex mixture of different C12 isomers, unreacted feed, and byproducts. Efficient separation techniques, such as fractional distillation, are required to isolate this compound with the desired purity.

The development of a robust and efficient manufacturing process is a prerequisite for the widespread application of this compound in the fields of advanced materials and industrial chemicals.

Future Research Directions and Unexplored Avenues for 2,8 Dimethyl 4 Methylenenonane

Development of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign methods for the synthesis of 2,8-Dimethyl-4-methylenenonane is a primary area for future research. Current synthetic strategies for structurally similar alkenes often rely on classical organic reactions that may involve harsh conditions or generate significant waste. Future efforts could focus on the following:

Green Catalysis: Exploring the use of solid acid catalysts, such as activated bentonitic clays, for the dehydration of corresponding tertiary alcohols could offer a more sustainable route. nih.gov These catalysts are often reusable and can lead to cleaner reaction profiles.

Biocatalysis: Investigating enzymatic pathways for the synthesis of branched alkenes is a promising green alternative. Enzymes like linalool (B1675412) dehydratase isomerase have shown capabilities in alkene synthesis and could be engineered or screened for activity towards precursors of this compound. acs.org The biosynthesis of alkenes from fatty acids in microorganisms also presents a potential avenue for sustainable production. acs.orgrsc.orgaip.orgvt.edu

Photocatalysis: Light-induced techniques offer another green approach to chemical synthesis. researchgate.net Exploring photocatalytic methods for the construction of the this compound framework could lead to novel and efficient synthetic routes.

A comparative table of potential synthetic methodologies is presented below:

MethodologyPotential AdvantagesResearch Focus
Green Catalysis Reusability of catalyst, reduced waste, milder reaction conditions.Screening and optimization of solid acid catalysts.
Biocatalysis High selectivity, use of renewable feedstocks, environmentally friendly.Enzyme discovery and engineering, metabolic pathway construction.
Photocatalysis Use of light as a renewable energy source, potential for novel reactivity.Development of suitable photocatalysts and reaction conditions.

In-depth Mechanistic Elucidation of Complex Reactions

The unique structure of this compound, featuring a trisubstituted double bond and significant branching, suggests that it may participate in a variety of complex chemical reactions. A thorough understanding of the mechanisms of these reactions is crucial for controlling product outcomes and designing new applications.

Polymerization Mechanisms: The polymerization of this compound could lead to polymers with unique branching patterns and material properties. Future research should focus on elucidating the mechanisms of cationic, anionic, and radical polymerization of this monomer. nih.govmdpi.com Understanding the kinetics and stereochemistry of these reactions will be key to producing materials with desired characteristics.

Metathesis Reactions: Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. acs.orgrsc.org Investigating the behavior of this compound in ring-closing, cross-metathesis, and ring-opening metathesis polymerization (ROMP) reactions could lead to the synthesis of novel cyclic compounds and polymers. Mechanistic studies would involve identifying suitable catalysts and understanding the factors that control selectivity.

Isomerization Reactions: Under acidic conditions, the double bond in this compound could potentially migrate. vt.eduresearchgate.net Studying the mechanism of acid-catalyzed isomerization would be important for understanding the stability of the compound and for developing methods to selectively produce its isomers.

Advanced Characterization of Derived Materials and Oligomers

Should the polymerization of this compound prove successful, a comprehensive characterization of the resulting oligomers and polymers will be essential to understand their structure-property relationships. The high degree of branching expected in these materials would likely impart unique thermal and mechanical properties.

Spectroscopic and Chromatographic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be crucial for determining the microstructure of the polymers, including the type and frequency of branching. aip.orgresearchgate.netacs.org

Gel Permeation Chromatography (GPC): GPC, especially when coupled with light scattering and viscometry detectors, can provide detailed information on molecular weight distribution and the extent of long-chain branching. nih.govacs.orgrsc.orgresearchgate.netuclouvain.be

Thermal and Mechanical Analysis:

Differential Scanning Calorimetry (DSC): DSC would be used to determine key thermal transitions, such as the glass transition temperature (Tg) and melting point (Tm), providing insights into the material's amorphous and crystalline nature. llnl.govmdpi.comresearchgate.net

Thermogravimetric Analysis (TGA): TGA would assess the thermal stability and decomposition profile of the polymers. llnl.govmdpi.comresearchgate.net

Mechanical Testing: Techniques such as tensile testing would be employed to evaluate the mechanical properties of the polymers, including their strength, stiffness, and elasticity. The high degree of branching is expected to influence these properties significantly. acs.orgresearchgate.net

The following table summarizes the key characterization techniques and the information they can provide:

TechniqueInformation Obtained
NMR Spectroscopy Polymer microstructure, branching type and frequency.
GPC/SEC Molecular weight, molecular weight distribution, long-chain branching.
DSC Glass transition temperature, melting point, crystallinity.
TGA Thermal stability, decomposition temperature.
Mechanical Testing Tensile strength, modulus, elongation at break.

Expanding Computational Studies for Predictive Modeling

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules and materials, thereby guiding experimental efforts. For this compound and its derivatives, computational studies could provide valuable insights.

Reaction Mechanism Modeling: Density Functional Theory (DFT) calculations can be used to model the reaction pathways and transition states of various reactions, such as polymerization and metathesis. rsc.orgresearchgate.netacs.orgrsc.org This can help in understanding reaction mechanisms and predicting product selectivity.

Polymer Property Prediction: Molecular dynamics (MD) simulations can be employed to model the behavior of polymers derived from this compound. nih.govacs.orgacs.orguclouvain.be These simulations can predict physical properties such as density, glass transition temperature, and mechanical modulus, which can help in designing materials with specific characteristics.

Quantitative Structure-Property Relationship (QSPR): QSPR models can be developed to establish a mathematical relationship between the molecular structure of polymers and their properties. researchgate.net This would enable the rapid prediction of properties for new, hypothetical polymers based on this compound.

Exploration of New Biotechnological and Industrial Applications Beyond Current Scope

While the specific applications of this compound are yet to be discovered, its branched structure suggests several potential areas for exploration.

Advanced Biofuels: Long-chain branched alkenes are components of some biofuels. acs.org Investigating the combustion properties of this compound could reveal its potential as a next-generation fuel additive.

Specialty Polymers and Lubricants: The highly branched structure of polymers derived from this monomer could lead to materials with low crystallinity and good low-temperature flexibility, making them suitable for applications as specialty elastomers, adhesives, or lubricant additives.

Fine Chemical Synthesis: The unique reactivity of the trisubstituted double bond could be exploited for the synthesis of complex organic molecules for the pharmaceutical or fragrance industries.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 2,8-Dimethyl-4-methylenenonane, and how should data interpretation be approached?

  • Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, focusing on chemical shifts and coupling constants to confirm methyl and methylene groups. Mass spectrometry (MS) should be used to verify molecular weight. For crystallographic analysis, use SHELX programs (e.g., SHELXL) for structure refinement, ensuring proper data collection parameters and resolution limits are applied to minimize errors .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Follow hazard mitigation strategies, including the use of personal protective equipment (PPE), fume hoods, and strict avoidance of inhalation, ingestion, or skin contact. Review Safety Data Sheets (SDS) for emergency procedures and disposal guidelines. Institutions must ensure compliance with chemical hygiene plans .

Q. How can researchers validate the purity of this compound using chromatographic methods?

  • Methodology : Utilize high-performance liquid chromatography (HPLC) with a mobile phase containing 0.77 g/L ammonium acetate in methanol to optimize separation. Calibrate the system with reference standards and monitor retention times for consistency. Adjust column temperature and flow rate to resolve co-eluting impurities .

Advanced Research Questions

Q. How can contradictions between experimental spectral data and computational predictions for this compound be resolved?

  • Methodology : Apply iterative validation by cross-referencing NMR/MS data with density functional theory (DFT) calculations. Investigate potential sources of error, such as solvent effects in experimental data or basis set limitations in computational models. Use statistical tools (e.g., root-mean-square deviation analysis) to quantify discrepancies and refine hypotheses .

Q. What strategies are effective for determining the crystal structure of this compound using X-ray diffraction?

  • Methodology : Optimize crystal growth via slow evaporation in non-polar solvents. Collect high-resolution diffraction data and process using SHELXL for refinement. Address twinning or disorder by applying restraints to methylene and methyl groups. Validate the final structure using R-factor metrics and electron density maps .

Q. How should researchers design experiments to investigate the thermal stability of this compound under varying conditions?

  • Methodology : Conduct thermogravimetric analysis (TGA) at controlled heating rates (e.g., 5–10°C/min) in inert and oxidative atmospheres. Pair with differential scanning calorimetry (DSC) to identify phase transitions or decomposition events. Replicate trials to distinguish intrinsic thermal behavior from experimental artifacts .

Data Analysis and Reproducibility

Q. What steps ensure reproducibility in synthesizing and characterizing this compound across different laboratories?

  • Methodology : Document reaction conditions (temperature, solvent, catalyst) with granular detail. Share raw spectral data (NMR, MS) in open-access repositories and use standardized calibration protocols. Cross-validate results through inter-laboratory comparisons and peer review of analytical workflows .

Q. How can researchers address low crystallinity or poor diffraction quality in structural studies of this compound?

  • Methodology : Screen crystallization solvents (e.g., hexane, ethyl acetate) and employ seeding techniques. Optimize data collection angles and exposure times during X-ray diffraction. Use SHELXD for phase problem resolution and SHELXE for density modification in challenging cases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.